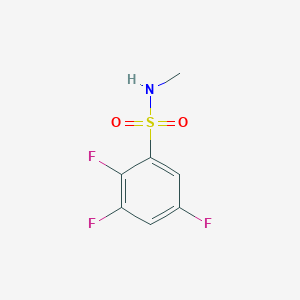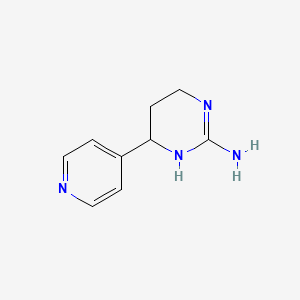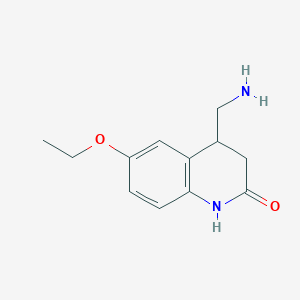![molecular formula C11H13Cl2N B13307731 N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 3,4-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxyl (OH-), amino (NH2-), alkoxy (RO-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine
- N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanecarboxamide
- N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanecarboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropane ring and the dichlorophenyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H13Cl2N |
|---|---|
Molekulargewicht |
230.13 g/mol |
IUPAC-Name |
N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)8-2-5-10(12)11(13)6-8/h2,5-7,9,14H,3-4H2,1H3 |
InChI-Schlüssel |
QHMXYJCWQPNHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


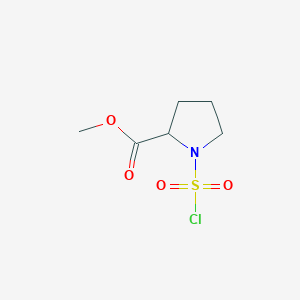
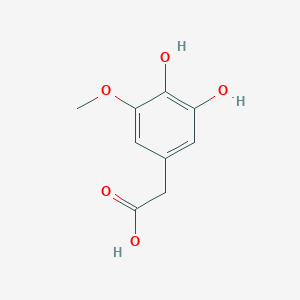
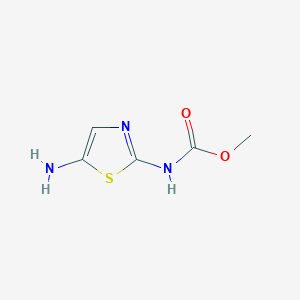
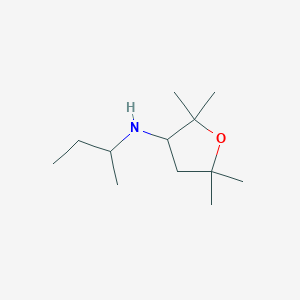


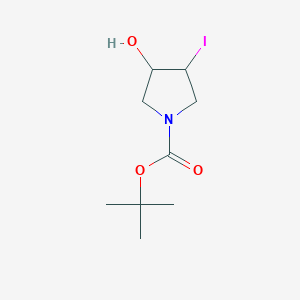
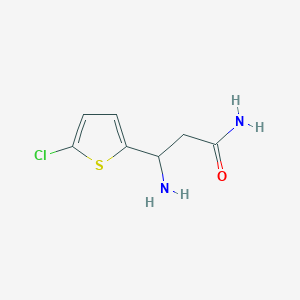
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
